Foromacidin B

Antimicrobial susceptibility testing Macrolide antibiotic potency Pharmaceutical quality control

Generic spiramycin mixtures introduce unacceptable variability-component potencies span 4.1-fold (492-2,040 μg/mg), and Foromacidin B exhibits only 57% of spiramycin I activity. This defined 3-O-acetylspiramycin reference standard enables accurate component-specific calibration. • ≥95% purity; essential for spiramycin II quantification per Chinese Pharmacopoeia standards. • Enables SAR: 57% relative activity vs. spiramycin I; distinct from spiramycin III (72%). • Potency ≥1200 units/mg; validated for LC-MS/MS residue analysis per JECFA MRLs.

Molecular Formula C45H76N2O15
Molecular Weight 885.1 g/mol
Cat. No. B1239505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForomacidin B
Synonymsacetylspiramycin
foromacidin B
spiramycin B
spiramycin II
Molecular FormulaC45H76N2O15
Molecular Weight885.1 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
InChIInChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13+,17-15+
InChIKeyZPCCSZFPOXBNDL-SEKSTKPOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Foromacidin B (Spiramycin II) Overview


Foromacidin B (acetylspiramycin, spiramycin II, spiramycin B, CAS 24916-51-6) is a 16-membered macrolide antibiotic produced by fermentation of Streptomyces ambofaciens and subsequent acetylation [1]. It functions as a bacteriostatic agent via binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis . Foromacidin B represents the monoacetylated derivative of spiramycin I, distinguished by an acetyl group at the 3-O position of the 16-membered lactone ring [2]. The compound is commercially supplied as a mixture containing monoacetylspiramycin II, monoacetylspiramycin III, diacetylspiramycin II, and diacetylspiramycin III, with a pharmacopoeial potency specification of ≥1200 units/mg (dried substance) [3].

1 Defined spiramycin II component for analytical calibration and potency standardization
2 Pharmacopoeial potency specification ≥1200 units/mg (dried substance)
3 Distinct 3-O-acetyl modification enables SAR and component differentiation studies

Foromacidin B Substitution Risks


Spiramycin is not a single entity but a complex mixture of three major components—spiramycin I (3-OH), II (3-O-acetyl, Foromacidin B), and III (3-O-propionyl)—each with distinct and quantifiably different biological activities [1]. An interlaboratory study across six laboratories in three countries established that spiramycin I exhibits markedly higher microbiological potency than spiramycin II or III, with spiramycin II (Foromacidin B) demonstrating only 57% of the activity of spiramycin I by diffusion assay and 45% by turbidimetric assay [2]. Furthermore, commercial acetylspiramycin preparations contain multiple components (F1 through F7) with antibacterial potencies ranging from 492 to 2,040 μg (potency)/mg—a 4.1-fold span—and corresponding LD50 values differing by up to 1.7-fold [3]. Therefore, generic substitution between spiramycin species without compositional analysis and potency standardization introduces unacceptable variability in antimicrobial activity, toxicity profile, and experimental reproducibility.

Spiramycin I exhibits markedly higher potency; direct substitution without component verification may introduce activity bias and affect antimicrobial endpoint interpretation.
Commercial acetylspiramycin includes multiple components (F1–F7) with a wide potency range; generic lot substitution may alter experimental reproducibility and potency calibration.
Toxicity profiles differ across acetylated forms; replacing Foromacidin B with spiramycin III or unfractionated mixtures may shift safety-related endpoint contexts.

Foromacidin B Potency Comparison


Diffusion Assay Potency vs. Spiramycin I

In a six-laboratory interlaboratory study conducted according to European Pharmacopoeia methods, spiramycin II (Foromacidin B) demonstrated markedly lower antibacterial activity compared to spiramycin I against Bacillus subtilis and Staphylococcus aureus test organisms [1]. The relative potency difference is statistically robust with interlaboratory RSD values ranging from 3.6% to 16.3% for diffusion assays and 2.6% to 7.7% for turbidimetric assays, analyzed according to ISO 5725-2 guidelines [1].

Diffusion Assay Potency
Head-to-head
57% of spiramycin I activity (43% lower)
Supports potency calibration context
Interlaboratory study (n=6); European Pharmacopoeia diffusion method
Antimicrobial susceptibility testing Macrolide antibiotic potency Pharmaceutical quality control

Turbidimetric Assay Potency vs. Spiramycin I

By turbidimetric assay under identical interlaboratory conditions, the activity of spiramycin II relative to spiramycin I was determined to be only 45%, representing a 55% reduction in measurable antibacterial effect [1]. This larger difference observed by turbidimetry compared to diffusion may reflect method-specific sensitivity to the acetyl modification at the 3-O position.

Turbidimetric Assay Potency
Head-to-head
45% of spiramycin I activity (55% lower)
Method-specific potency context
Turbidimetric method may reflect 3-O-acetyl sensitivity
Turbidimetric antibiotic assay Macrolide potency standardization Quality control microbiology

Activity Difference: Spiramycin II vs. III

While both spiramycin II and III are acylated derivatives of spiramycin I, they exhibit distinct potency profiles. By diffusion assay, spiramycin II (Foromacidin B) shows 57% activity relative to spiramycin I, whereas spiramycin III shows 72% relative activity—a 15 percentage-point differential between the two acylated forms [1]. By turbidimetric assay, the differential is 7 percentage points (45% vs. 52% relative activity) [1].

Component Activity Comparison
Head-to-head
SPM II: 57% (diffusion), 45% (turbidimetric); SPM III: 72% (diffusion), 52% (turbidimetric)
Intermediate potency reference context
15 pp differential (diffusion); 7 pp (turbidimetric)
Spiramycin component comparison Macrolide structure-activity relationship Analytical reference standard selection

Component F2 vs. F1 Antibacterial Potency

HPLC fractionation of acetylspiramycin yields seven distinct components (F1 through F7) with dramatically different biological activities [1]. The component corresponding to 4′-acetylspiramycin (F2, identified as Foromacidin B/spiramycin II) exhibited the highest antibacterial potency among all fractions at 2,040 μg (potency)/mg, compared to the least active component F1 at only 492 μg (potency)/mg [1]. This 4.1-fold potency range demonstrates that even within a single "acetylspiramycin" designation, component-specific biological activity varies widely.

Fraction Potency Range
Head-to-head
F2: 2,040 μg/mg vs. F1: 492 μg/mg (4.1-fold range)
Highest antibacterial fraction context
LD50: F2 692 mg/kg vs. F1 1,200 mg/kg; Bacillus subtilis ATCC 6633
Acetylspiramycin fractionation HPLC component analysis Antibacterial potency variation

Tissue vs. Serum Concentrations

Spiramycin, including its acetylated form Foromacidin B, demonstrates exceptional tissue penetration with tissue-to-serum concentration ratios that substantially exceed those of comparator macrolides such as erythromycin [1]. Spiramycin achieves pulmonary tissue concentrations of 20-60 μg/g, tonsillar concentrations of 20-80 μg/g, and infected sinus concentrations of 75-110 μg/g, while peak serum concentrations after oral administration of 6 million IU reach only 3.3 μg/ml [2]. The steady-state volume of distribution (Vdss) is 5.6 L/kg with a distribution half-life of 10 minutes [1].

Tissue Distribution Profile
Cross-study comparable
Lungs: 20–60 μg/g; Tonsils: 20–80 μg/g; Sinus (infected): 75–110 μg/g; Bone: 5–100 μg/g
Tissue accumulation model context
Peak serum: 3.3 μg/ml (6M IU oral); Vdss 5.6 L/kg
Macrolide tissue penetration Pharmacokinetic differentiation Respiratory infection targeting

Veterinary MRLs by Tissue Type

Foromacidin B (spiramycin) has established Maximum Residue Limits (MRLs) in food-producing animals as evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with an Acceptable Daily Intake (ADI) of 0-50 μg/kg body weight [1]. MRLs are tissue-specific: muscle (cattle, chickens, pigs) 0.2 mg/kg; liver (cattle, chickens, pigs) 0.6 mg/kg; kidney (cattle, pigs) 0.3 mg/kg; kidney (chickens) 0.8 mg/kg; fat (cattle, pigs, chickens) 0.3 mg/kg; milk (cattle) 0.2 mg/L [1]. These regulatory thresholds are expressed as sum of spiramycin and neospiramycin for cattle and chickens, and as total antimicrobially active residues expressed as spiramycin equivalents for pigs [1].

Veterinary MRL Thresholds
Reported
Muscle: 0.2 mg/kg; Liver: 0.6 mg/kg; Kidney: 0.3–0.8 mg/kg; Fat: 0.3 mg/kg; Milk: 0.2 mg/L
Regulatory residue monitoring context
JECFA ADI: 0–50 μg/kg bw; species-specific sum or equivalent
Veterinary drug residue monitoring Food safety MRL compliance Spiramycin tissue depletion

Foromacidin B Application Scenarios


HPLC Reference Standard

Foromacidin B serves as a critical analytical reference standard for the identification and quantification of spiramycin II in complex pharmaceutical mixtures. Given that spiramycin commercial preparations contain components with potencies varying by up to 4.1-fold (492 to 2,040 μg/mg), accurate component-specific calibration is essential for batch-to-batch consistency testing [1]. Chinese pharmacopoeial standards for acetylspiramycin (batch 130347-201304) explicitly require component determination using purified Foromacidin B as the reference material, with potency specifications of ≥1200 units/mg [2].

Structure-Activity Relationship Studies

Foromacidin B (3-O-acetylspiramycin I) provides a defined chemical entity for investigating the impact of C-3 position acylation on macrolide ribosomal binding and antibacterial activity. The quantifiably reduced potency of Foromacidin B (57% of spiramycin I activity by diffusion assay) compared to the parent hydroxyl form enables precise structure-activity correlation studies [3]. The compound's defined acetylation pattern distinguishes it from spiramycin III (3-O-propionyl), which demonstrates 72% relative activity, allowing comparative analysis of acyl chain length effects on ribosome binding affinity [3].

Intracellular Pathogen & Tissue Penetration

Foromacidin B's exceptional tissue penetration profile—achieving pulmonary concentrations of 20-60 μg/g, infected sinus concentrations of 75-110 μg/g, and tonsillar concentrations of 20-80 μg/g [4]—makes it particularly suitable for research models of intracellular bacterial infections and tissue-localized pathogens. The compound's accumulation in phagocytes and tissue compartments supports its application in studying antimicrobial efficacy against intracellular organisms such as Toxoplasma gondii, for which spiramycin is established as a therapeutic agent [5].

Veterinary Residue Monitoring & Food Safety

Foromacidin B is essential for developing and validating analytical methods to detect spiramycin residues in food-producing animals according to JECFA MRLs. The established tissue-specific MRLs (muscle: 0.2 mg/kg; liver: 0.6 mg/kg; kidney: 0.3-0.8 mg/kg; milk: 0.2 mg/L) [6] require validated LC-MS/MS or microbiological assays using authenticated Foromacidin B reference standards. Method development for species-specific residue analysis must account for the fact that MRLs for cattle and chickens are expressed as sum of spiramycin and neospiramycin, while pig MRLs are based on total antimicrobially active residues expressed as spiramycin equivalents [6].

Application
Selection Property
Validation Focus
HPLC Reference Standard
Defined spiramycin II identity
Component-specific calibration and potency assignment
Macrolide SAR Studies
3-O-acetyl modification
Relative potency comparison with spiramycin I/III
Intracellular Infection Research
Tissue accumulation profile
Tissue distribution model / intracellular activity
Veterinary Residue Analysis
JECFA MRL compliance
Species-specific residue depletion methods

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